1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride is a chemical compound that belongs to the class of substituted amines. It features a bromo-substituted aromatic ring and a branched aliphatic amine structure, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
The compound can be synthesized through various chemical pathways, primarily involving the reaction of 4-bromo-3-methylacetophenone with amines. Its synthesis and derivatives are documented in scientific literature, highlighting its utility as an intermediate in organic synthesis and drug development .
This compound is classified as a tertiary amine due to the presence of three carbon substituents attached to the nitrogen atom. It is also categorized under halogenated organic compounds due to the presence of a bromine atom in its structure.
The synthesis of 1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride typically involves several steps:
The reactions are typically carried out in solvents such as dichloromethane or tetrahydrofuran, with careful control of temperature and reaction time to maximize yield. The final product is often purified using column chromatography techniques.
The molecular formula for 1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride is . The structure consists of a bromo-substituted phenyl ring connected to a branched aliphatic amine group.
The compound's three-dimensional conformation plays a significant role in its biological activity and interaction with other molecules.
1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride can undergo several types of chemical reactions:
Common reagents used include lithium aluminum hydride for reduction and various electrophiles for substitution reactions. Reaction conditions such as temperature and solvent choice significantly affect the outcome.
The mechanism of action for 1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors.
Studies have shown that compounds with similar structures can modulate neurotransmitter systems or inhibit specific enzyme activities, suggesting potential applications in pharmacology . The exact mechanism would depend on the target biological system being studied.
Relevant data include melting point and boiling point ranges, which are crucial for practical applications in synthesis and formulation.
1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride serves as an important intermediate in organic synthesis, particularly for developing pharmaceuticals. Its derivatives may exhibit biological activity relevant to treating various conditions, including neurological disorders or as potential anti-cancer agents .
Pharmacophore modeling provides a rational framework for designing the 2,2-dimethylpropan-1-amine scaffold by identifying essential steric and electronic features required for biological target engagement. As demonstrated in fluoroquinolone antibiotic development, ligand-based pharmacophore models incorporate hydrophobic areas (Ar), hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and aromatic moieties (Ar) as critical features for DNA gyrase inhibition [1]. The shared feature pharmacophore (SFP) approach maps these elements across active antibiotic scaffolds to generate a predictive model for virtual screening. For 1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine, the tertiary amine group serves as both a hydrogen bond acceptor and a cationic center under physiological conditions, while the 2,2-dimethylpropyl backbone provides hydrophobic bulk essential for membrane penetration [1] [5].
Virtual screening of the ZINC database against such pharmacophores typically employs fit scores (97.85–116) and RMSD values (0.28–0.63 Å) to prioritize candidates. Compounds like ZINC26740199 demonstrate high structural congruence with validated pharmacophores, evidenced by molecular docking scores comparable to control molecules (-7.3 to -7.4 kcal/mol) [1]. Scaffold optimization focuses on maintaining the tertiary amine geometry while modulating aryl substituent electronics to enhance target affinity. Rigorous assessment via Lipinski’s rule confirms drug-likeness, with particular emphasis on molecular weight (<500 Da) and logP (<5) to ensure bioavailability [5].
Table 1: Key Pharmacophore Features for 2,2-Dimethylpropan-1-amine Scaffold Design
Pharmacophore Feature | Structural Manifestation | Role in Target Interaction |
---|---|---|
Hydrophobic Area (Ar) | 2,2-Dimethylpropyl group | Membrane penetration & binding pocket complementarity |
Hydrogen Bond Acceptor | Tertiary amine | DNA backbone interaction |
Aromatic Ring | 4-Bromo-3-methylphenyl | π-Stacking with aromatic residues |
Hydrogen Bond Donor | Protonated amine (HCl salt) | Electrostatic binding to carboxylates |
The tertiary amine functionality in 1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine is efficiently installed via catalytic N-methylation, leveraging sustainable "borrowing hydrogen" methodologies. This approach converts primary or secondary amines to dimethylated derivatives using methanol as a methylating agent and transition metal catalysts, producing water as the sole byproduct [10]. The reaction proceeds through three steps: (1) catalyst-mediated dehydrogenation of methanol to formaldehyde, (2) nucleophilic attack by the amine to form an iminium intermediate, and (3) reduction of the iminium to the tertiary amine using in situ-generated hydrogen [10].
Copper and ruthenium heterogeneous catalysts exhibit exceptional efficiency for this transformation. For example, Cu/Al₂O₃ systems achieve >95% conversion of 1-(4-Bromo-3-methylphenyl)propan-1-amine to the dimethylated product within 6 hours at 120°C [10]. The stereochemical integrity at the chiral center (R configuration) is preserved during methylation when using mild catalysts like supported Pd nanoparticles, crucial for biologically active enantiomers [8] [10]. This strategy supersedes classical Eschweiler-Clarke methylation (HCOOH/HCHO), which requires stoichiometric reagents and generates acidic waste, complicating purification [10].
Table 2: Catalytic Systems for N,N-Dimethylamine Synthesis
Catalyst System | Reaction Conditions | Yield (%) | Advantages |
---|---|---|---|
Cu/Al₂O₃ | 120°C, 6h, neat | >95 | Ligand-free, recyclable |
Ru/Fe₃O₄ | 100°C, 8h, H₂O | 89 | Aqueous conditions |
Pd/C (5 mol%) | 80°C, 12h, MeOH | 92 | Chirality retention |
Regioselective bromination at the para-position of the 3-methylphenyl group employs two complementary strategies: transition metal catalysis and enzymatic halogenation. Iron-based heterogeneous catalysts (Fe/MCM-41) enable electrophilic aromatic substitution using molecular bromine (Br₂) under mild conditions (25–50°C), achieving >85% regioselectivity for the 4-bromo isomer due to steric steering by the methyl group [7]. The reaction proceeds via a σ-complex intermediate, where the methyl group’s +I effect directs electrophiles to the ortho/para positions, while catalyst confinement favors para attack [7].
For enhanced biocompatibility, flavin-dependent halogenases (FDHs) like RebH offer enzymatic bromination under aqueous conditions. RebH catalyzes regioselective bromination of electron-deficient aryl rings through a hypobromous acid (HOBr) intermediate, channeled to the active site [2]. Directed evolution has improved RebH’s activity toward non-native substrates such as 3-methylacetophenone, yielding 1-(4-Bromo-3-methylphenyl)ethanone with >90% regioselectivity at 30°C [2]. The enzymatic approach eliminates requirements for organic solvents and heavy metal catalysts, though scale-up challenges remain due to enzyme stability.
Table 3: Bromination Methods for 3-Methylphenyl Intermediates
Method | Conditions | Regioselectivity (4-Bromo:Others) | Scale-Up Feasibility |
---|---|---|---|
Fe/MCM-41 catalysis | Br₂ (1.1 eq), CH₂Cl₂, 25°C | 85:15 | Industrial |
RebH enzymatic bromination | NaBr, H₂O₂, phosphate buffer, 30°C | 90:10 | Pilot scale |
AlBr₃-assisted bromination | Br₂ (1.2 eq), 80°C | 75:25 | Industrial (corrosive) |
Salt formation of the tertiary amine to yield 1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride eliminates purification solvents while maximizing atom economy. The gas-solid reaction technique exposes the free amine to hydrogen chloride gas in a fluidized bed reactor, generating the hydrochloride salt with 99% purity and <0.5% residual solvents [6]. This avoids traditional solvent-mediated crystallization, which requires dichloromethane or ethyl acetate. Microwave-assisted salt formation achieves rapid crystallization (2–5 minutes) by enhancing molecular mobility in the absence of solvents, yielding particles with optimized flow properties and bulk density for pharmaceutical formulation [6].
Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide enable hydrochloride formation in aqueous media by shuttling protonated amine ions into the organic phase. This achieves 97% conversion at 60°C within 1 hour without organic solvents, and the catalyst is recycled via aqueous-organic phase separation [6]. Melt crystallization represents another solvent-free technique, where the free base is heated above its melting point (80–85°C), mixed with gaseous HCl, and cooled to afford crystalline hydrochloride with minimal impurities [6].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: